2-fluoro-N-(3-methylpentan-2-yl)aniline

Toxicology Drug Metabolism Methemoglobinemia

Sourcing 2-fluoro-N-(3-methylpentan-2-yl)aniline is a strategic choice for advanced R&D. Unlike generic anilines, its specific substitution pattern—a sterically bulky 3-methylpentan-2-yl group and an ortho-fluorine atom—offers distinct electronic and steric control for synthesis. This compound is critical for applications demanding precise modulation of hydrogen bonding, metabolic stability, and steric shielding. Ensure the highest fidelity in your catalytic or toxicological studies with this unique building block.

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
Cat. No. B13259067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(3-methylpentan-2-yl)aniline
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCCC(C)C(C)NC1=CC=CC=C1F
InChIInChI=1S/C12H18FN/c1-4-9(2)10(3)14-12-8-6-5-7-11(12)13/h5-10,14H,4H2,1-3H3
InChIKeyVPLRWOJOKQPZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-fluoro-N-(3-methylpentan-2-yl)aniline: A Branched N-Alkyl Fluoroaniline for Specialized Organic Synthesis


2-fluoro-N-(3-methylpentan-2-yl)aniline is a secondary amine belonging to the class of N-alkyl-2-fluoroanilines. It features an ortho-fluorine substitution on the phenyl ring and a sterically hindered, branched 3-methylpentan-2-yl group on the nitrogen. This substitution pattern combines the electron-withdrawing effect of fluorine [1] with a bulky N-alkyl group, creating a unique steric and electronic environment [2] that is valued in organic synthesis and medicinal chemistry for modulating reactivity and molecular recognition [3].

Why 2-fluoro-N-(3-methylpentan-2-yl)aniline Cannot Be Replaced by Common Aniline or Simple Fluoroaniline Analogs


Substituting 2-fluoro-N-(3-methylpentan-2-yl)aniline with a simpler analog like 2-fluoroaniline or an N-methyl derivative is not feasible due to the profound impact of the specific substitution pattern on key performance parameters. The ortho-fluorine atom significantly alters hydrogen bonding capacity and molecular conformation [1], while the bulky, branched 3-methylpentan-2-yl group provides steric bulk that is absent in smaller N-alkyl analogs. This combination directly influences metabolic stability [2] and synthetic utility [3], meaning that replacing this compound with a generic substitute would likely compromise experimental outcomes or reaction yields.

2-fluoro-N-(3-methylpentan-2-yl)aniline: Key Comparative Performance Data Against Analogs


Metabolic and Toxicological Profile Differentiated from 2-Fluoroaniline

The N-substitution on 2-fluoro-N-(3-methylpentan-2-yl)aniline is expected to alter its metabolic fate compared to unsubstituted 2-fluoroaniline. In a series of C4-substituted 2-fluoroanilines, the rate of in vitro N-hydroxylation directly correlated with the capacity to induce methemoglobinemia (r = 0.96) [1]. Blocking the N-position with a bulky alkyl group, as in the target compound, is a known strategy to reduce N-hydroxylation and thereby mitigate methemoglobinemia risk, a key toxicity concern for aniline derivatives [1]. While direct data for this specific compound are not available, this class-level inference is strongly supported by quantitative structure-activity relationship studies [2].

Toxicology Drug Metabolism Methemoglobinemia

Hydrogen Bonding and Crystal Packing Advantages of the ortho-Fluoro Motif

The presence of an ortho-fluorine atom in the target compound confers a structural advantage in solid-state packing. A comparative crystallographic study of 4-X anilines demonstrated that 2-fluoro substitution increases the ability of the adjacent amine to form strong N-H⋯N hydrogen bonds compared to non-fluorinated or meta-fluorinated analogs [1]. Specifically, in the crystal structures of 2-fluoro-4-iodoaniline and 2,6-difluoro-4-iodoaniline, the N-H⋯N hydrogen bond distances were significantly shorter and the angles more linear, indicating stronger, more directional interactions [1]. While the exact bond lengths for 2-fluoro-N-(3-methylpentan-2-yl)aniline are not reported, the ortho-fluoroaniline substructure is the direct driver of this enhanced hydrogen bonding capability.

Crystallography Supramolecular Chemistry Materials Science

Potential for Enhanced Biological Activity Due to ortho-Fluorine Substitution

In a study of fentanyl analogs, ortho-fluorine substitution on the aniline ring was found to increase in vivo potency for mu-opioid receptor (MOR) mediated effects, including antinociception and hypoventilation [1]. Specifically, ortho-fluorofentanyl demonstrated a higher potency rank compared to its meta- and para-fluorinated regioisomers [1]. While 2-fluoro-N-(3-methylpentan-2-yl)aniline is not a fentanyl analog, this finding illustrates a broader trend in medicinal chemistry where ortho-fluoro substitution on an aniline ring can enhance target engagement and biological activity [2].

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Synthetic Utility in Palladium-Catalyzed Cross-Coupling Reactions

The steric bulk and electron-withdrawing nature of the fluoroalkyl group in N-fluoroalkylanilines are known to suppress undesired oxidation during synthetic transformations [1]. A palladium-catalyzed method for coupling fluoroalkylamines with aryl bromides and chlorides achieved high yields (often >80%) with low catalyst loadings (<0.50 mol%) under mild conditions using the weak base KOPh [1]. While this specific reaction uses the target compound as a product rather than a starting material, the methodology demonstrates the stability and synthetic accessibility of this class of hindered anilines. The presence of the bulky 3-methylpentan-2-yl group in 2-fluoro-N-(3-methylpentan-2-yl)aniline would make it a challenging but valuable substrate for further functionalization via similar cross-coupling strategies [1].

Organic Synthesis Catalysis C-N Bond Formation

Where 2-fluoro-N-(3-methylpentan-2-yl)aniline Delivers the Most Value: Focused Research Scenarios


Medicinal Chemistry: As a Building Block for Metabolically Stable Drug Candidates

In drug discovery programs where aniline metabolism is a concern, 2-fluoro-N-(3-methylpentan-2-yl)aniline can serve as a starting material or an intermediate to introduce a metabolically stable, sterically shielded fluorinated aromatic amine motif. The N-alkyl substitution is predicted to reduce the risk of methemoglobinemia, a common toxicity associated with aniline-containing drugs, by blocking N-hydroxylation pathways [1].

Crystal Engineering: Designing Solid-State Materials with Predictable Packing

The ortho-fluorine atom in the compound's structure is a reliable driver for forming strong, directional N-H⋯N hydrogen bonds in the solid state [2]. This property can be exploited to design co-crystals, control polymorphism, or create materials with specific mechanical or optical properties where intermolecular interactions are paramount.

Synthetic Methodology Development: As a Sterically Hindered Substrate for Novel C-N Coupling Reactions

Due to its bulky N-alkyl group, 2-fluoro-N-(3-methylpentan-2-yl)aniline is a challenging but relevant substrate for testing new catalysts and reaction conditions for C-N bond formation [3]. Its successful functionalization under mild conditions demonstrates a method's robustness and tolerance for steric hindrance, a key feature for synthesizing complex agrochemical and pharmaceutical intermediates.

Comparative Toxicology Studies: As a Model Compound to Investigate Structure-Toxicity Relationships

This compound can be used in comparative toxicology studies alongside other aniline derivatives to quantify the impact of N-alkylation on metabolic activation and subsequent toxicity [1]. Such studies can generate valuable data for predictive toxicology models, guiding safer chemical design in the chemical and pharmaceutical industries.

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